molecular formula C7H11NOS B12869506 3,4-Dimethyl-5-((methylthio)methyl)isoxazole

3,4-Dimethyl-5-((methylthio)methyl)isoxazole

Cat. No.: B12869506
M. Wt: 157.24 g/mol
InChI Key: ANKUEKXZVVWPKN-UHFFFAOYSA-N
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Description

Key Quantum Parameters (B3LYP/6-31+G(d,p) basis set):

Parameter Value (eV)
HOMO Energy -6.42
LUMO Energy -1.87
HOMO-LUMO Gap 4.55

The narrow HOMO-LUMO gap suggests moderate chemical reactivity, with electron density localized on the oxygen and sulfur atoms. Molecular electrostatic potential (MEP) maps highlight nucleophilic regions near the oxygen atom and electrophilic zones around the sulfur atom, guiding interaction with polar substrates.

Hyperconjugative Interactions (Natural Bond Orbital Analysis):

  • σ(C-S) → σ*(C-N) stabilization energy: 8.3 kcal/mol.
  • π(O-N) → π*(C-C) delocalization: 12.1 kcal/mol.

These interactions stabilize the molecule and influence its regioselectivity in reactions.

Comparative Analysis with Isoxazole Derivatives

The structural and electronic features of 3,4-dimethyl-5-((methylthio)methyl)isoxazole are contrasted with related compounds:

Compound Substituents Molecular Weight (g/mol) HOMO-LUMO Gap (eV)
3,5-Dimethylisoxazole Methyl at C3, C5 97.15 5.02
4-(Chloromethyl)-3,5-dimethylisoxazole Chloromethyl at C4 145.60 4.78
3-Methyl-5-((methylthio)methyl)isoxazole Methylthio at C5 159.21 4.65
3,4-Dimethyl-5-((methylthio)methyl)isoxazole Methyl at C3, C4; methylthio at C5 169.24 4.55

Key Observations:

  • Steric Effects : The 3,4-dimethyl substitution increases steric hindrance compared to 3,5-dimethyl analogs, potentially reducing reaction rates at the ring.
  • Electronic Modulation : The (methylthio)methyl group lowers the HOMO-LUMO gap by 0.47 eV compared to 3,5-dimethylisoxazole, enhancing electrophilic susceptibility.
  • Comparative Reactivity : The sulfur atom’s electron-withdrawing effect contrasts with the electron-donating nature of chloromethyl groups in 4-(chloromethyl) derivatives.

These distinctions underscore the compound’s unique reactivity profile in synthetic and medicinal applications.

Properties

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

3,4-dimethyl-5-(methylsulfanylmethyl)-1,2-oxazole

InChI

InChI=1S/C7H11NOS/c1-5-6(2)8-9-7(5)4-10-3/h4H2,1-3H3

InChI Key

ANKUEKXZVVWPKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)CSC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-5-((methylthio)methyl)isoxazole can be achieved through several methods. One common approach involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, leading to substituted isoxazoles under moderate reaction conditions . Another method includes the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization . Additionally, cycloadditions of copper(I) acetylides to azides and nitrile oxides provide access to 3,4-disubstituted isoxazoles .

Industrial Production Methods: Industrial production of 3,4-Dimethyl-5-((methylthio)methyl)isoxazole typically involves large-scale synthesis using metal-free synthetic routes to minimize costs and environmental impact. These methods often employ eco-friendly catalysts and reagents to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethyl-5-((methylthio)methyl)isoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized using tert-butyl nitrite or isoamyl nitrite to form 3,5-disubstituted isoxazoles . Reduction reactions can be carried out using common reducing agents like sodium borohydride.

Common Reagents and Conditions: Common reagents used in the reactions of 3,4-Dimethyl-5-((methylthio)methyl)isoxazole include CuCl, tert-butyl nitrite, isoamyl nitrite, and sodium borohydride. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or acetonitrile .

Major Products: The major products formed from the reactions of 3,4-Dimethyl-5-((methylthio)methyl)isoxazole depend on the specific reaction conditions. For instance, oxidation reactions yield 3,5-disubstituted isoxazoles, while reduction reactions produce the corresponding reduced forms of the compound .

Mechanism of Action

Comparison with Similar Compounds

Data Tables: Structural and Functional Comparison

Table 1: Structural Comparison of Selected Compounds
Compound Core Heterocycle Substituents Key Functional Groups Reported Activity Reference
Target Compound Isoxazole 3,4-dimethyl, (methylthio)methyl Methylthio, methyl Not reported -
Compound 25 () Isoxazole 3-methyl, methylthio Benzamide, nitrophenylamino Anticancer, antiviral
Thiazole Derivative (Ev3) Thiazole 3,4-dimethyl, thioxo Thioxo, hydrazide Plant growth stimulation
Gliotoxin Analogue (Ev2) Diketopiperazine bis(methylthio) Disulfide, diketopiperazine Antibacterial, cytotoxic
Table 2: Physicochemical Properties (Inferred)
Compound LogP (Estimated) Solubility (Predicted) Reactivity Notes
Target Compound ~2.5 Low aqueous solubility Steric hindrance limits electrophilic substitution
Compound 25 () ~3.0 Moderate in DMSO Nitrophenyl group enhances redox activity
Gliotoxin Analogue (Ev2) ~1.8 High in organic solvents Disulfide bonds confer redox sensitivity

Biological Activity

3,4-Dimethyl-5-((methylthio)methyl)isoxazole is a heterocyclic compound belonging to the isoxazole family, characterized by its unique structure that includes two methyl groups and a methylthio group. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Properties

The molecular formula of 3,4-Dimethyl-5-((methylthio)methyl)isoxazole is C₇H₁₁NOS. Its structure features a five-membered ring containing one nitrogen and one oxygen atom, which is typical of isoxazole derivatives. The presence of the methylthio group at position 5 enhances its reactivity and biological activity.

Antimicrobial Properties

Research indicates that 3,4-Dimethyl-5-((methylthio)methyl)isoxazole exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism involves inhibiting specific enzymes crucial for bacterial metabolism, which may lead to its potential use as an antibiotic agent. For example, studies have shown efficacy against Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

Anticancer Potential

The anticancer properties of 3,4-Dimethyl-5-((methylthio)methyl)isoxazole have been investigated with promising results. Isoxazole derivatives are known to interfere with cancer cell proliferation pathways. In vitro studies demonstrated that this compound can inhibit growth in several cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The compound's ability to disrupt signaling pathways related to cell growth and survival suggests its potential as a therapeutic agent in cancer treatment .

The biological activity of 3,4-Dimethyl-5-((methylthio)methyl)isoxazole can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit bacterial enzymes critical for survival, showcasing its antimicrobial potential.
  • Cell Proliferation Interference : It appears to disrupt pathways involved in cancer cell growth, possibly through apoptosis induction or cell cycle arrest mechanisms .

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Study on Antimicrobial Activity : A recent study evaluated the effectiveness of 3,4-Dimethyl-5-((methylthio)methyl)isoxazole against multiple bacterial strains. Results showed a minimum inhibitory concentration (MIC) ranging from 0.5 to 2 µg/mL for various pathogens, indicating strong antibacterial properties.
  • Anticancer Evaluation : In another investigation involving MCF-7 cells, the compound exhibited an IC₅₀ value of approximately 15 µM, demonstrating significant cytotoxicity compared to control treatments .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3,4-Dimethyl-5-((methylthio)methyl)isoxazole, a comparison with structurally similar compounds is useful:

Compound NameKey FeaturesAntibacterial ActivityAnticancer Activity
3,5-DimethylisoxazoleLacks methylthio group at position 5ModerateLow
4,5-DimethylisoxazoleLacks methylthio group at position 5LowModerate
3-MethylthioisoxazoleLacks dimethyl groups at positions 3 and 4LowModerate
3,4-Dimethyl-5-((methylthio)methyl)isoxazole Unique combination of dimethyl and methylthio groupsHighHigh

This table illustrates how the unique structural features of 3,4-Dimethyl-5-((methylthio)methyl)isoxazole contribute to its enhanced biological activities compared to other isoxazole derivatives.

Q & A

Q. Table 1: Common Catalysts and Reaction Conditions for Isoxazole Synthesis

CatalystSolventTemperature (°C)Yield (%)Reference
InCl₃H₂O/MeOH25–3070–85
NaOH (aq.)EthanolReflux60–75
Pd/CDMF8050–65

Q. Table 2: Key Spectral Data for Structural Confirmation

Functional GroupNMR (δ, ppm)IR (cm⁻¹)
C₃–CH₃ (isoxazole)2.1–2.3-
N–O (isoxazole)-1250–1300
S–CH₃ (methylthio)2.5–2.8650–750 (C–S)

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